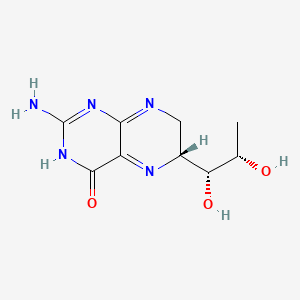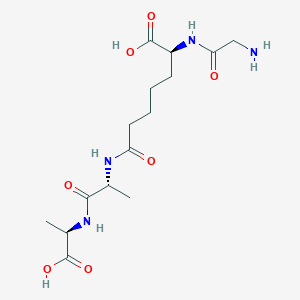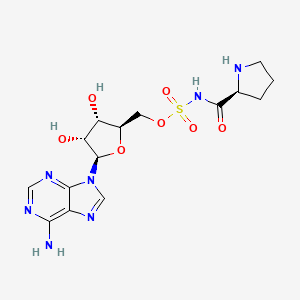
5'-O-(L-prolylsulfamoyl)adenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-O-(L-prolylsulfamoyl)adenosine is a small molecule that belongs to the class of organic compounds known as purine nucleosides. These compounds comprise a purine base attached to a ribosyl or deoxyribosyl moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(L-prolylsulfamoyl)adenosine typically involves the attachment of L-proline to adenosine via a sulfamoyl linkage. The reaction conditions often require the activation of the amino acid by ATP to form a covalent intermediate with AMP, which then reacts with adenosine .
Industrial Production Methods
While specific industrial production methods for 5’-O-(L-prolylsulfamoyl)adenosine are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include ensuring the availability of high-purity starting materials, efficient reaction conditions, and effective purification processes to obtain the desired compound in large quantities.
化学反应分析
Types of Reactions
5’-O-(L-prolylsulfamoyl)adenosine can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but generally involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives of the compound, while substitution reactions could result in various substituted analogs of 5’-O-(L-prolylsulfamoyl)adenosine.
科学研究应用
5’-O-(L-prolylsulfamoyl)adenosine has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogs and their reactivity.
Biology: It plays a role in understanding the biochemical pathways involving nucleosides and their derivatives.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: It can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5’-O-(L-prolylsulfamoyl)adenosine involves its interaction with bifunctional glutamate/proline–tRNA ligase. This enzyme catalyzes the attachment of both L-glutamate and L-proline to their cognate tRNAs in a two-step reaction where the amino acid is first activated by ATP to form a covalent intermediate with AMP . This interaction is crucial for the compound’s biological activity and potential therapeutic effects.
相似化合物的比较
Similar Compounds
- 5’-O-(L-Serylsulfamoyl)adenosine
- 5’-O-(L-Threonylsulfamoyl)adenosine
Uniqueness
5’-O-(L-prolylsulfamoyl)adenosine is unique due to its specific sulfamoyl linkage to L-proline, which distinguishes it from other similar compounds.
属性
分子式 |
C15H21N7O7S |
|---|---|
分子量 |
443.4 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S)-pyrrolidine-2-carbonyl]sulfamate |
InChI |
InChI=1S/C15H21N7O7S/c16-12-9-13(19-5-18-12)22(6-20-9)15-11(24)10(23)8(29-15)4-28-30(26,27)21-14(25)7-2-1-3-17-7/h5-8,10-11,15,17,23-24H,1-4H2,(H,21,25)(H2,16,18,19)/t7-,8+,10+,11+,15+/m0/s1 |
InChI 键 |
LKVJEMXWEODCAY-JVEUSOJLSA-N |
手性 SMILES |
C1C[C@H](NC1)C(=O)NS(=O)(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |
规范 SMILES |
C1CC(NC1)C(=O)NS(=O)(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


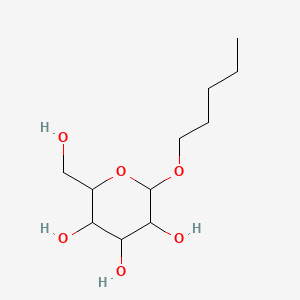
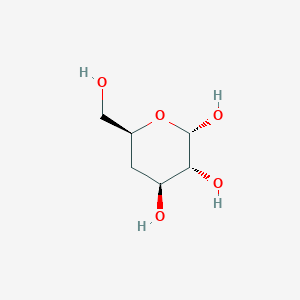

![(2R)-2-{[Formyl(hydroxy)amino]methyl}hexanoic acid](/img/structure/B10777747.png)
![2-Amino-5-[[1-(carboxymethylamino)-3-[hydroxy-[(4-nitrophenyl)methoxy]methyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10777761.png)
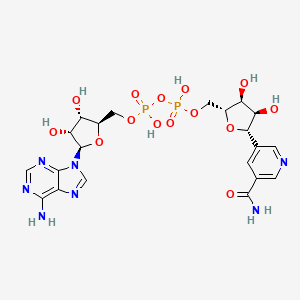
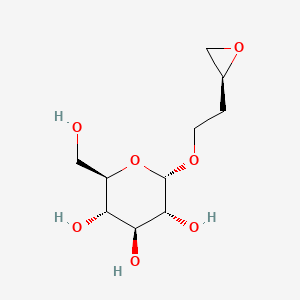
![(2S,3R)-3-(4-Hydroxyphenyl)-2-(4-{[(2R)-2-pyrrolidin-1-ylpropyl]oxy}phenyl)-2,3-dihydro-1,4-benzoxathiin-6-OL](/img/structure/B10777773.png)
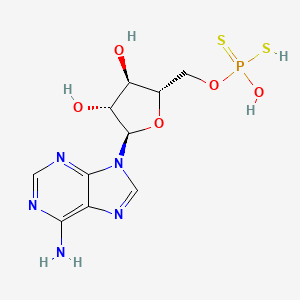
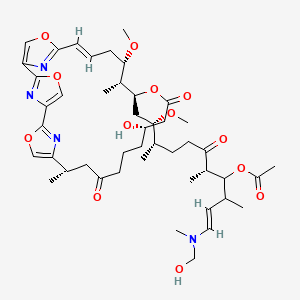
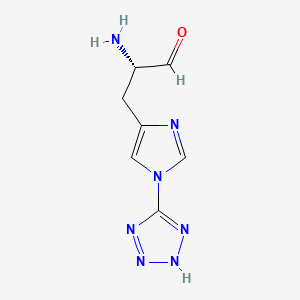
![(2R,3S,4S,5S,6S)-2-[(2R,3S,4R,5R,6S)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10777808.png)
